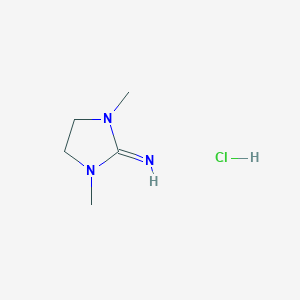
Clorhidrato de 1,3-Dimetilimidazolidin-2-imina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylimidazolidin-2-imine hydrochloride: is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.62 g/mol . It is a solid compound that is typically stored under inert atmosphere at room temperature . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,3-Dimethylimidazolidin-2-imine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, detergents, and electronic materials.
Mecanismo De Acción
Target of Action
- While specific targets for DMI are not widely documented, it is primarily used as a solvent and a carrier for transdermal drug delivery . Its polar nature allows it to interact with various molecules, including drugs, but it doesn’t have a well-defined biological target.
Mode of Action
- DMI is a highly polar, non-protonic solvent. It readily forms hydrogen bonds with water, ethanol, ether, acetone, and chloroform, making it useful for solubilizing hydrophilic compounds. DMI’s ability to enhance drug penetration through the skin (transdermal absorption) is its most significant mode of action. It acts as a vehicle, facilitating drug permeation across the skin barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolidin-2-imine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate precursors. The exact synthetic route and reaction conditions can vary, but typically involve the use of imidazolidine derivatives and methylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 1,3-Dimethylimidazolidin-2-imine hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reaction monitoring , purification , and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethylimidazolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives , while reduction may produce reduced imidazolidine compounds .
Comparación Con Compuestos Similares
1,3-Dimethyl-2-imidazolidinone: A related compound with similar chemical structure and properties.
N,N′-Dimethylethyleneurea: Another similar compound used in various chemical applications.
Comparison: 1,3-Dimethylimidazolidin-2-imine hydrochloride is unique due to its specific imine functional group , which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAVIBJPQEZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

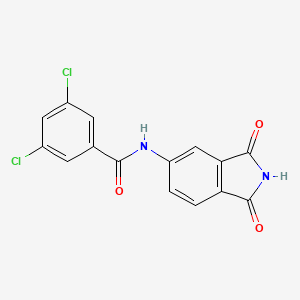
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

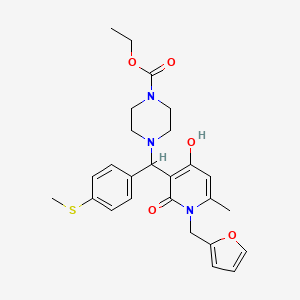
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2496270.png)
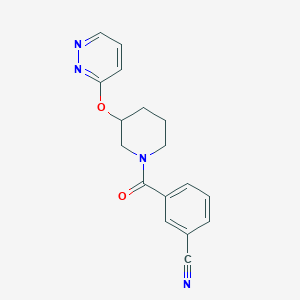
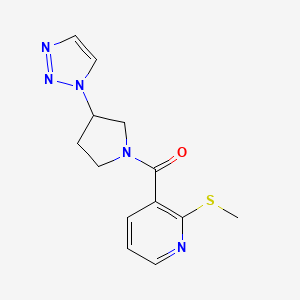
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)
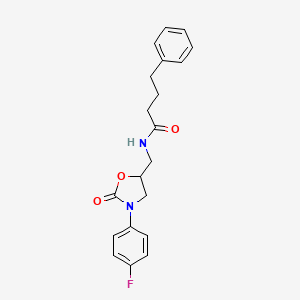
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)
